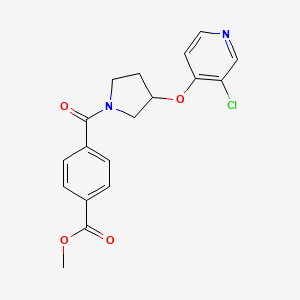

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

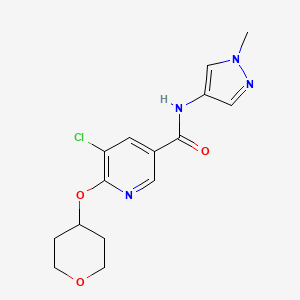

The synthesis of this compound could involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is attached to a benzoate group through a carbonyl group. There is also a chloropyridinyl group attached to the pyrrolidine ring through an oxygen atom.Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

Antifibrotic Effects

Studies have explored the ability of similar pyrrolidine derivatives to inhibit fibrosis. Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate could potentially mitigate fibrotic processes, making it relevant for conditions like liver fibrosis or pulmonary fibrosis .

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have gained attention in cancer therapy. This compound’s structure suggests it might act as a PARP inhibitor, interfering with DNA repair mechanisms in cancer cells .

Wirkmechanismus

Target of Action

The primary target of Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is the PCSK9 protein . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.

Mode of Action

Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a prodrug . It is converted by liver carboxyesterase (CES1) to its active form that selectively inhibits PCSK9 protein synthesis .

Biochemical Pathways

The compound affects the LDL metabolic pathway . By inhibiting PCSK9 protein synthesis, the compound increases the number of LDLR on the surface of cells. This leads to an increased uptake and degradation of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .

Pharmacokinetics

The compound is a prodrug and is converted to its active form in the liver by CES1 . The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose and in monkeys at a concentration of 9.0 μg/mL 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is a reduction in the level of LDL cholesterol in the bloodstream . This can help to reduce the risk of developing atherosclerosis and cardiovascular disease.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the activity of CES1, which converts the prodrug to its active form, can be affected by factors such as diet, other medications, and genetic variations

Eigenschaften

IUPAC Name |

methyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-9-7-14(11-21)25-16-6-8-20-10-15(16)19/h2-6,8,10,14H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUIKCACQDKQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)

![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)